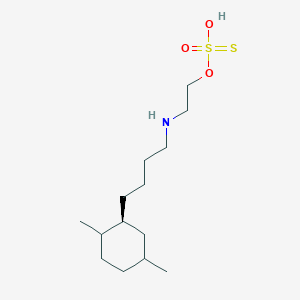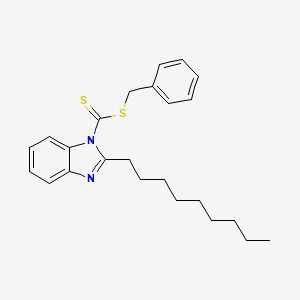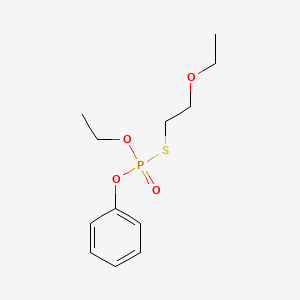![molecular formula C21H25NO B14173809 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide CAS No. 35279-03-9](/img/structure/B14173809.png)
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves several steps, typically starting with the preparation of the cyclopentylmethylamine intermediate. This intermediate is then reacted with phenylpropanoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace functional groups on the compound.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate . The compound’s effects are mediated through the μ-opioid receptor, which is responsible for its analgesic and euphoric properties .
Vergleich Mit ähnlichen Verbindungen
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide is compared with other fentanyl analogues, such as:
2-Fluoroacrylfentanyl: Known for its high potency and rapid onset of action.
2-Methylacetylfentanyl: Exhibits similar pharmacological properties but with slight variations in receptor binding affinity.
3-Fluorofentanyl: Distinguished by its fluorine substitution, which affects its metabolic stability and potency.
These comparisons highlight the unique structural features and pharmacological profiles of this compound, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
35279-03-9 |
|---|---|
Molekularformel |
C21H25NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide |
InChI |
InChI=1S/C21H25NO/c23-20(14-13-18-9-3-1-4-10-18)22-17-21(15-7-8-16-21)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2,(H,22,23) |
InChI-Schlüssel |
YIKURAZYSURMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)

![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)


![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)

